![molecular formula C14H10F3N3O2 B2773556 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1448131-34-7](/img/structure/B2773556.png)
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a derivative of pyrrolopyrimidine . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been explored in various studies. For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study discusses the synthesis of a series of 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines, such as(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone, is characterized by a pyrrole ring fused to a pyrimidine . Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrimidines have been studied in the context of their potential as antitubercular agents . The study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with a MIC90 value of 0.488 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines can be inferred from related compounds. For example, 5H,6H,7H-pyrrolo[3,4-d]pyrimidine has a molecular formula of C6H7N3, an average mass of 121.140 Da, and a monoisotopic mass of 121.063995 Da .Scientific Research Applications
Synthesis and Characterization
- Compounds with similar structures have been synthesized through various methods, demonstrating the chemical versatility and potential for creating novel molecules with specific properties. For example, the synthesis of pyrimidine and pyrrolopyrimidine derivatives via multi-component reactions shows the potential for generating compounds with varied biological activities (Gein et al., 2020). Similarly, the development of pyrazole and pyrimidine derivatives, explored for their antitumor, antimicrobial, and antioxidant activities, underscores the broad applicability of these compounds in therapeutic contexts (Farag & Fahim, 2019).
Biological Evaluation and Drug Discovery
- The structural diversity of pyrimidine derivatives facilitates their evaluation as candidates for various biological targets. Notably, compounds featuring pyrimidine cores have shown promise as antitumor agents, with specific derivatives exhibiting significant activity against cancer cell lines. This highlights the potential of these compounds in oncological research and treatment (Majumdar, Das, & Jana, 1998).
Material Science Applications
- Pyrimidine derivatives have also been investigated for their optical properties, including their potential in nonlinear optics (NLO) and other photophysical applications. The exploration of thiopyrimidine derivatives, for example, reveals insights into their electronic, linear, and nonlinear optical properties, suggesting their utility in high-tech applications such as optoelectronics (Hussain et al., 2020).
Advanced Imaging and Diagnostic Tools
- Pyrimidine derivatives have also found applications in diagnostic imaging, such as the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This is exemplified by the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcasing the compound's role in advancing neurodegenerative disease diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Safety and Hazards
Future Directions
The future directions for research on pyrrolopyrimidines are likely to focus on their potential as therapeutic agents. For example, one study explored 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents, highlighting the need for developing new anti-TB compounds using cost-effective processes .
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)22-11-3-1-9(2-4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDTVKDFBLMBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)
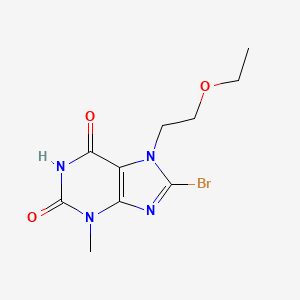
![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)
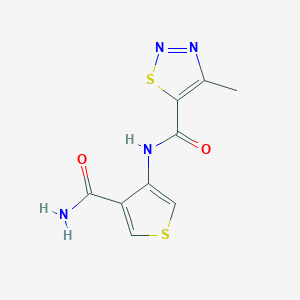
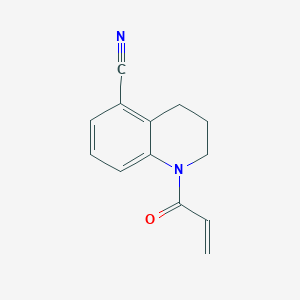
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)
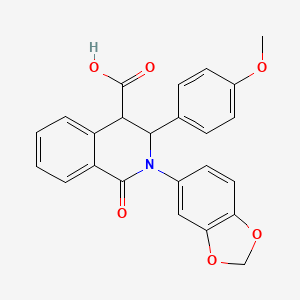
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)
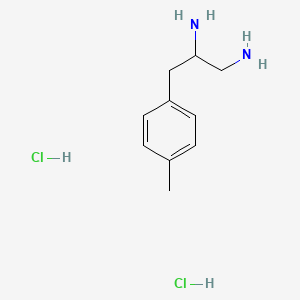
![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)
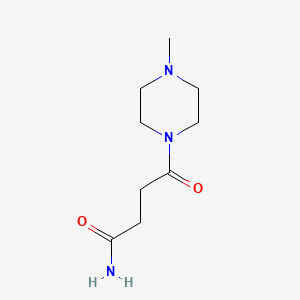
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)